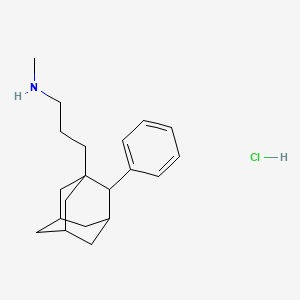

Adamantane, 1-(3-methylaminopropyl)-2-phenyl-, hydrochloride

Description

This compound combines the rigid, lipophilic adamantane scaffold with functional groups that may enhance receptor binding and pharmacokinetic properties. Adamantane derivatives are known for their biological activity, including antiviral, psychotropic, and neuroprotective effects .

Properties

CAS No. |

52583-03-6 |

|---|---|

Molecular Formula |

C20H30ClN |

Molecular Weight |

319.9 g/mol |

IUPAC Name |

N-methyl-3-(2-phenyl-1-adamantyl)propan-1-amine;hydrochloride |

InChI |

InChI=1S/C20H29N.ClH/c1-21-9-5-8-20-13-15-10-16(14-20)12-18(11-15)19(20)17-6-3-2-4-7-17;/h2-4,6-7,15-16,18-19,21H,5,8-14H2,1H3;1H |

InChI Key |

DDRGWEZDDZXEBZ-UHFFFAOYSA-N |

Canonical SMILES |

CNCCCC12CC3CC(C1)CC(C3)C2C4=CC=CC=C4.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of Adamantane-1-yl Phenyl Derivatives

A key step is the formation of adamantyl-containing phenylacetic acid derivatives, which serve as precursors to the target compound.

Adamantylation of Phenylacetic Acid Esters:

Phenylacetic acid ethyl ester reacts with 1,3-dehydroadamantane under controlled conditions to yield ethyl esters of (adamantane-1-yl)phenylacetic acid with high yields (around 85–91%).Hydrolysis to Phenylacetic Acid Derivatives:

The esters are hydrolyzed in ethylene glycol with potassium hydroxide at elevated temperatures (~190 °C) to yield (adamantane-1-yl)phenylacetic acid derivatives with yields of 67–73%.

| Step | Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Adamantylation | Phenylacetic acid ethyl ester + 1,3-dehydroadamantane | Standard adamantylation | Ethyl (adamantane-1-yl)phenylacetate | 85–91 |

| Hydrolysis | Ethyl (adamantane-1-yl)phenylacetate + KOH, ethylene glycol | 190 °C, 16 h | (Adamantane-1-yl)phenylacetic acid | 67–73 |

Conversion to Adamantyl(phenyl)methyl Amines

Formation of Isocyanate Intermediates:

The phenylacetic acid derivatives are converted to isocyanate intermediates using diphenylphosphoryl azide and triethylamine in toluene, with high yields (89–95%).Conversion to Amines and Hydrochloride Salts:

The isocyanate intermediates are reacted with concentrated hydrochloric acid at room temperature in toluene to yield the corresponding adamantyl(phenyl)methylamine hydrochloride salts with moderate yields (~60%).

| Step | Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Isocyanate formation | Phenylacetic acid derivative + DPPA + Et3N | Toluene, reflux | Isocyanato(phenyl)methyl adamantane | 89–95 |

| Amine hydrochloride formation | Isocyanate + HCl (conc.) | Room temperature, toluene | Adamantyl(phenyl)methylamine hydrochloride | ~60 |

Introduction of 3-Methylaminopropyl Side Chain

Analytical and Purification Techniques

Chromatography:

Flash chromatography is used to purify adamantyl-containing phenylacetic acid derivatives.Microwave-Assisted Hydrolysis:

Hydrolysis steps are often accelerated using microwave reactors to improve efficiency.Structural Confirmation:

Characterization of intermediates and final products is performed by mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy (1H and 13C), and elemental analysis.Crystallization:

Single crystals for X-ray diffraction can be obtained by slow evaporation from ethanol–chloroform mixtures, aiding structural elucidation.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Adamantylation | Phenylacetic acid ethyl ester + 1,3-dehydroadamantane | Standard adamantylation | Ethyl (adamantane-1-yl)phenylacetate | 85–91 | Key lipophilic fragment introduction |

| 2 | Hydrolysis | Ethyl ester | KOH, ethylene glycol, 190 °C | (Adamantane-1-yl)phenylacetic acid | 67–73 | Conversion to acid |

| 3 | Isocyanate formation | Phenylacetic acid derivative | DPPA, triethylamine, toluene | Isocyanato(phenyl)methyl adamantane | 89–95 | Precursor to amine |

| 4 | Amine salt formation | Isocyanate intermediate | Concentrated HCl, room temp | Adamantyl(phenyl)methylamine hydrochloride | ~60 | Final salt formation |

| 5 | Side chain introduction | Adamantylamine intermediate | Alkylation/reductive amination with 3-methylaminopropyl precursor | Adamantane, 1-(3-methylaminopropyl)-2-phenyl derivative | Variable | Requires further optimization |

Chemical Reactions Analysis

Types of Reactions

Adamantane, 1-(3-methylaminopropyl)-2-phenyl-, hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the 3-methylaminopropyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantane ketones, while reduction can produce adamantane alcohols.

Scientific Research Applications

Antiviral Activity

The adamantane derivatives are well-documented for their antiviral properties, particularly against influenza viruses. Compounds such as amantadine and rimantadine have been extensively used in clinical settings for this purpose. Given the structural similarities between these compounds and 1-(3-methylaminopropyl)-2-phenyl-, hydrochloride, it is anticipated that the latter may exhibit similar antiviral effects. The mechanism of action is primarily through the inhibition of viral replication by blocking the M2 ion channel of the influenza virus, thus preventing uncoating and subsequent viral release.

Neurological Therapeutics

Another promising application lies in neurological therapeutics. Adamantane derivatives have shown potential as NMDA receptor antagonists, which are crucial in treating neurodegenerative diseases like Alzheimer's disease. Memantine, a well-known NMDA antagonist, has paved the way for exploring similar compounds in addressing cognitive decline associated with neurodegeneration. The specific interactions and pharmacodynamics of 1-(3-methylaminopropyl)-2-phenyl-, hydrochloride require further investigation but are expected to align with these established therapeutic pathways.

Antimycobacterial Activity

Recent studies have highlighted the potential of adamantane derivatives in combating tuberculosis (TB). Research indicates that compounds modified from the adamantane scaffold can exhibit significant activity against multidrug-resistant strains of Mycobacterium tuberculosis. For instance, novel adamantanol-based indoleamides have demonstrated enhanced potency against extensively drug-resistant strains, suggesting that structural modifications can lead to improved therapeutic efficacy . The incorporation of polar functional groups into adamantane derivatives has been shown to increase water solubility and bioavailability, critical factors in drug formulation for TB treatment.

Structural Comparison with Related Compounds

A comparative analysis with other adamantane derivatives reveals unique properties of 1-(3-methylaminopropyl)-2-phenyl-, hydrochloride:

| Compound Name | Structure Type | Primary Use | Notable Characteristics |

|---|---|---|---|

| Amantadine Hydrochloride | Adamantane derivative | Antiviral agent | Effective against influenza A viruses |

| Memantine Hydrochloride | Adamantane derivative | Alzheimer's treatment | NMDA receptor antagonist |

| Rimantadine Hydrochloride | Adamantane derivative | Antiviral agent | Similar mechanism to amantadine |

| 1-Adamantanamine Hydrochloride | Simple amine derivative | Dopamine receptor agonist | Potential for treating Parkinson's disease |

The distinct combination of functional groups in 1-(3-methylaminopropyl)-2-phenyl-, hydrochloride may confer unique biological properties compared to other derivatives.

Case Study: Antiviral Efficacy

A study investigating the antiviral efficacy of various adamantane derivatives found that modifications to the core structure significantly influenced their effectiveness against influenza viruses. The research indicated that compounds maintaining the adamantane framework while introducing amine functionalities exhibited enhanced antiviral activity compared to their non-modified counterparts.

Case Study: Antimycobacterial Properties

In another investigation focusing on antimycobacterial properties, researchers synthesized several adamantanol derivatives and assessed their activity against Mycobacterium tuberculosis strains. The results demonstrated that specific structural modifications led to a two-fold increase in potency against resistant strains, highlighting the therapeutic potential of these compounds in treating TB .

Mechanism of Action

The mechanism of action of Adamantane, 1-(3-methylaminopropyl)-2-phenyl-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues

Adamantane Derivatives with Alkylamine Side Chains

- Rimantadine Hydrochloride (CAS 1501-84-4): Structure: 1-(1-aminoethyl)adamantane hydrochloride. Activity: Antiviral (influenza A) via M2 ion channel inhibition .

- Memantine Hydrochloride (CAS 41100-52-1): Structure: 1-amino-3,5-dimethyladamantane hydrochloride. Key Differences: Amino group at position 1; dimethyl substituents at positions 3 and 3. Activity: Non-competitive NMDA receptor antagonist; used in Alzheimer’s disease . Physicochemical Properties: Higher polarity due to amino and dimethyl groups, reducing CNS penetration compared to phenyl-substituted derivatives .

- Key Differences: Lack of methyl group on the amine and absence of aromatic substitution. Toxicity: LD₅₀ (oral, mouse) = 600 mg/kg; moderate toxicity due to unmodified amine .

Adamantane Derivatives with Aromatic Substituents

- 1-[3-(Methylamino)propyl]adamantan-2-ol Hydrochloride (CAS 52777-39-6): Structure: Methylaminopropyl chain at position 1; hydroxyl group at position 2. Key Differences: Hydroxyl group increases polarity, likely reducing blood-brain barrier permeability compared to the phenyl-substituted target compound . Synthetic Utility: Intermediate for further functionalization via hydroxyl group .

- 1-(1-Phenyladamantane) Derivatives: Example: 2-Phenyladamantane (CAS 780-68-7).

Non-Adamantane Analogues with Similar Side Chains

- Maprotiline Hydrochloride (CAS 10347-81-6): Structure: Dibenzo[b,e]bicyclo[2.2.2]octadiene core with 3-methylaminopropyl chain. Key Differences: Non-adamantane polycyclic core. Activity: Tetracyclic antidepressant; inhibits norepinephrine reuptake .

Pharmacological and Physicochemical Comparison

| Compound | Core Structure | Substituents | Molecular Weight (g/mol) | Key Activities | Toxicity (LD₅₀, mouse) |

|---|---|---|---|---|---|

| Target Compound | Adamantane | 1-(3-MeNH-propyl), 2-Ph | ~337.9* | Potential CNS modulation | Not reported |

| Rimantadine Hydrochloride | Adamantane | 1-(1-NH₂-ethyl) | 215.76 | Antiviral | Not reported |

| Memantine Hydrochloride | Adamantane | 1-NH₂, 3,5-diMe | 215.75 | NMDA antagonism | 100–200 mg/kg (rat) |

| 1-(3-Aminopropyl)adamantane HCl | Adamantane | 1-(3-NH₂-propyl) | 229.79 | Intermediate | 600 mg/kg (oral) |

| 1-[3-(MeNH)propyl]adamantan-2-ol | Adamantane | 1-(3-MeNH-propyl), 2-OH | 307.85 | Synthetic intermediate | Not reported |

| Maprotiline Hydrochloride | Dibenzo-bicyclooctadiene | 3-MeNH-propyl | 313.86 | Antidepressant | 330 mg/kg (oral) |

*Estimated based on molecular formula (C₁₉H₂₈ClN).

Key Observations :

Structural Impact on Activity: The phenyl group in the target compound may enhance binding to aromatic-rich receptors (e.g., serotonin or dopamine receptors) compared to non-aromatic adamantanes like memantine .

Toxicity Trends: Methyl-substituted amines (e.g., target compound) may exhibit lower acute toxicity than primary amines (e.g., 1-(3-aminopropyl)adamantane) due to reduced reactivity .

Synthetic Accessibility :

- The target compound’s synthesis likely involves Friedel-Crafts alkylation or Suzuki coupling for phenyl introduction, followed by amine side-chain attachment via nucleophilic substitution .

Biological Activity

Adamantane derivatives, including 1-(3-methylaminopropyl)-2-phenyl-, hydrochloride , have garnered attention due to their diverse biological activities and potential therapeutic applications. This article will explore the compound's biological activity, mechanisms of action, synthesis methods, and relevant case studies.

Overview of Adamantane Derivatives

Adamantane is a unique bicyclic compound that serves as a scaffold for various derivatives with distinct biological properties. The specific compound , 1-(3-methylaminopropyl)-2-phenyl-, hydrochloride , is a hydrochloride salt of an amine derivative. Its structural features suggest potential interactions with neurotransmitter systems, particularly those involving dopamine and glutamate.

The biological activity of adamantane derivatives is primarily attributed to their ability to modulate neurotransmitter systems. For instance:

- Dopamine Pathway Modulation : Similar compounds like amantadine and memantine are known to enhance dopamine release and act as NMDA receptor antagonists, which are critical in treating conditions like Parkinson's disease and Alzheimer's disease.

- Antiviral Properties : Compounds such as rimantadine have been effective against influenza A viruses, indicating that structural similarities may confer similar antiviral activities to 1-(3-methylaminopropyl)-2-phenyl-, hydrochloride.

Synthesis Methods

The synthesis of 1-(3-methylaminopropyl)-2-phenyl-, hydrochloride can be achieved through various chemical reactions, highlighting the versatility of adamantane derivatives. Common methods include:

- Nucleophilic Substitutions : These reactions involve the replacement of a leaving group with a nucleophile, allowing for the introduction of functional groups that enhance biological activity.

- Electrophilic Additions : The adamantane framework can undergo electrophilic reactions to form new derivatives with improved solubility and bioactivity.

Biological Activity Data

The following table summarizes key biological activities associated with adamantane derivatives:

| Compound Name | Structure Type | Primary Use | Notable Characteristics |

|---|---|---|---|

| Amantadine Hydrochloride | Adamantane derivative | Antiviral agent | Effective against influenza A viruses |

| Memantine Hydrochloride | Adamantane derivative | Alzheimer's treatment | NMDA receptor antagonist |

| Rimantadine Hydrochloride | Adamantane derivative | Antiviral agent | Similar mechanism to amantadine |

| 1-(3-Methylaminopropyl)-2-phenyl-, hydrochloride | Amine derivative | Potential CNS modulator | Anticipated to affect dopamine pathways |

Case Studies and Research Findings

Research has indicated that adamantane derivatives can exhibit significant biological activities. Notable findings include:

- Antimicrobial Activity : A study evaluating various adamantane-based compounds demonstrated promising antimicrobial properties against resistant strains of bacteria and fungi .

- Cancer Therapy Potential : Some adamantane derivatives have shown cytotoxicity against cancer cell lines, suggesting their potential utility in cancer therapy .

- Neuroprotective Effects : Investigations into the neuroprotective effects of similar compounds have revealed their ability to mitigate neurodegeneration in models of Alzheimer's disease through modulation of glutamate receptors .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(3-methylaminopropyl)-2-phenyladamantane hydrochloride with high purity?

- Methodological Answer : The synthesis typically involves multi-step alkylation reactions, where adamantane derivatives are functionalized with methylaminopropyl and phenyl groups. Key steps include:

- Alkylation : Reacting 1-adamantylamine with propanal derivatives under controlled temperature (25–50°C) and acidic conditions to introduce the methylaminopropyl chain .

- Purification : Recrystallization using solvents like isooctane or dichloromethane to isolate the hydrochloride salt, ensuring >98% purity .

- Critical Parameters : Reaction pH, stoichiometry of reactants, and exclusion of moisture to prevent side reactions .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify adamantane core rigidity and substituent positions .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., CHClN) and fragmentation patterns .

- X-ray Diffraction (XRD) : To resolve crystal packing and ionic hydrogen bonding in the hydrochloride salt, particularly for assessing hydration stability .

Q. What safety protocols are essential when handling this hydrochloride salt in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection (EN 143-certified masks) is advised during aerosol-generating steps .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks.

- Waste Disposal : Neutralize acidic residues before disposal and store in airtight containers to avoid environmental contamination .

Advanced Research Questions

Q. How do structural modifications of the adamantane core influence the compound’s pharmacokinetics?

- Methodological Answer :

- Lipophilicity : The adamantane cage enhances membrane permeability, but phenyl and methylaminopropyl groups increase steric hindrance, potentially reducing blood-brain barrier penetration. Computational modeling (e.g., LogP calculations) can predict solubility and bioavailability .

- Receptor Binding : Molecular docking studies using adamantane derivatives (e.g., memantine analogs) reveal that substituent positioning affects affinity for NMDA receptors or viral polymerases .

- Experimental Validation : Conduct comparative in vivo pharmacokinetic assays with deuterated analogs to track metabolic stability .

Q. How can researchers resolve discrepancies in reported biological activities of adamantane-based derivatives?

- Methodological Answer :

- Standardized Assays : Use cell-based antiviral/anticancer screens (e.g., IC measurements in Vero cells) with controlled pH and temperature to minimize variability .

- Data Triangulation : Cross-reference results with structurally similar compounds (e.g., rimantadine or tromantadine) to identify structure-activity relationships (SAR) .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to published datasets, accounting for differences in experimental conditions (e.g., solvent polarity, salt form) .

Q. What in vitro models are suitable for evaluating the neuroprotective effects of this compound?

- Methodological Answer :

- Primary Neuronal Cultures : Assess neuroprotection against glutamate-induced excitotoxicity using rat cortical neurons. Measure caspase-3 activation and mitochondrial membrane potential .

- Traumatic Brain Injury (TBI) Models : Use weight-drop or controlled cortical impact models in rodents to evaluate dose-dependent reductions in edema and oxidative stress markers (e.g., malondialdehyde) .

- Mechanistic Studies : Employ patch-clamp electrophysiology to study NMDA receptor antagonism, a known mechanism of adamantane derivatives like memantine .

Data Contradictions and Resolution Strategies

Q. Why do some studies report conflicting solubility profiles for adamantane hydrochloride salts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.